Cas no 771465-40-8 ((R)-1-(3,5-Difluorophenyl)ethanamine)

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine compound featuring a 3,5-difluorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it useful in drug discovery for CNS and enzyme-targeting applications. This compound is typically employed in the synthesis of bioactive molecules, where its rigid aromatic structure and fluorine substitution contribute to improved pharmacokinetic properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its amine functionality.
(R)-1-(3,5-Difluorophenyl)ethanamine structure
771465-40-8 structure
Product Name:(R)-1-(3,5-Difluorophenyl)ethanamine
CAS No:771465-40-8
MF:C8H9F2N
MW:157.16056895256
MDL:MFCD11101200
CID:562296
PubChem ID:40424778
Update Time:2025-06-09

(R)-1-(3,5-Difluorophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3,5-Difluorophenyl)ethanamine
    • (1R)-1-(3,5-Difluorophenyl)ethanamine
    • Benzenemethanamine, 3,5-difluoro-a-methyl-, (aR)-
    • (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
    • 771465-40-8
    • (1R)-1-(3,5-Difluorophenyl)ethan-1-amine
    • AKOS006293401
    • DS-3678
    • CS-0000376
    • (R)-1-(3,5-Difluorophenyl)ethan-1-amine
    • SCHEMBL1004099
    • F16870
    • Benzenemethanamine, 3,5-difluoro-alpha-methyl-, (alphaR)- (9CI)
    • EN300-1829500
    • (R)-1-(3,5-DIFLUOROPHENYL)ETHANAMINE-HCl
    • DTXSID50654158
    • XTIXPIMMHGCRJD-RXMQYKEDSA-N
    • MFCD06761826
    • (r)-1-(3,5-difluorophenyl)ethylamine
    • MDL: MFCD11101200
    • Inchi: 1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
    • InChI Key: XTIXPIMMHGCRJD-RXMQYKEDSA-N
    • SMILES: FC1C=C(C=C(C=1)[C@@H](C)N)F

Computed Properties

  • Exact Mass: 157.07000
  • Monoisotopic Mass: 157.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 1.4

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.68480

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(R)-1-(3,5-Difluorophenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:771465-40-8)(R)-1-(3,5-Difluorophenyl)ethanamine
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:771465-40-8)(R)-1-(3,5-Difluorophenyl)ethanamine
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Additional information on (R)-1-(3,5-Difluorophenyl)ethanamine

Introduction to (R)-1-(3,5-Difluorophenyl)ethanamine (CAS No. 771465-40-8)

(R)-1-(3,5-Difluorophenyl)ethanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 771465-40-8, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of 3,5-difluorophenyl and the chiral amine group, make it a valuable scaffold for the development of novel therapeutic agents.

The 3,5-difluorophenyl moiety introduces electron-withdrawing effects through the fluorine atoms, which can influence the electronic properties and reactivity of the molecule. This feature is particularly useful in designing molecules with enhanced binding affinity and selectivity towards biological targets. Additionally, the chiral center at the amine group allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical development due to the differing biological activities of enantiomers.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential advantages over non-fluorinated analogs. The introduction of fluorine atoms can lead to improved metabolic stability, better pharmacokinetic properties, and increased lipophilicity, all of which are desirable characteristics for drug candidates. The compound (R)-1-(3,5-Difluorophenyl)ethanamine is no exception and has been explored in various research settings for its potential applications.

One of the most compelling aspects of this compound is its utility as a building block in drug discovery. The combination of the 3,5-difluorophenyl group and the chiral amine provides a versatile platform for further functionalization. Researchers have utilized this compound to synthesize novel molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural flexibility offered by this scaffold allows for the design of compounds with tailored properties to interact with specific biological receptors.

The pharmacological profile of (R)-1-(3,5-Difluorophenyl)ethanamine has been studied in several preclinical models. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound may interfere with signaling pathways associated with cancer cell proliferation and survival. These preliminary results have prompted further investigation into its potential as a lead compound for drug development.

The synthesis of enantiomerically pure forms of chiral amines like (R)-1-(3,5-Difluorophenyl)ethanamine is a critical challenge in organic chemistry. However, advances in asymmetric synthesis techniques have made it increasingly feasible to produce these compounds with high enantiomeric purity. The use of chiral catalysts and auxiliaries has enabled researchers to achieve high yields and selectivity in the synthesis of such molecules. This progress has opened up new avenues for developing enantiopure drugs with improved efficacy and reduced side effects.

The role of computational chemistry in designing and optimizing molecules like (R)-1-(3,5-Difluorophenyl)ethanamine cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets and optimize their structures for better pharmacological activity. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce the time and cost associated with experimental trials.

In conclusion, (R)-1-(3,5-Difluorophenyl)ethanamine (CAS No. 771465-40-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of fluorinated aromatic compounds continues to grow, compounds like this are expected to play an increasingly important role in the discovery and development of new therapeutic agents.

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Amadis Chemical Company Limited
(CAS:771465-40-8)(R)-1-(3,5-Difluorophenyl)ethanamine
A865352
Purity:99%
Quantity:1g
Price ($):158.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:771465-40-8)(R)-1-(3,5-Difluorophenyl)ethanamine
LE7792
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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